3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
Overview
Description
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H3Cl3O3S and its molecular weight is 261.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Herbicide and Spectral Characteristics : The compound is noted for its potential use as a herbicide and has been studied for its infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics. This was demonstrated through the condensation of the compound with various nucleophilic reagents, which resulted in different derivatives (Cremlyn & Cronje, 1979).
Drug Development for Diabetes and Alzheimer's : It has been used in synthesizing multi-functional derivatives for inhibiting α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These properties suggest its potential in developing treatments for type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).
Chemical Reaction Studies : The compound's reactivity with weak bases and its role in the formation of various reaction intermediates has been studied. This contributes to a better understanding of its chemical behavior (Ōae & Kiritani, 1965).
Chromogenic System for Measuring Hydrogen Peroxide : It's been used in a chromogenic detection system coupled with enzyme oxidation of uric acid, enabling the assay of uric acid in biological fluids (Fossati & Prencipe, 2010).
Catalysis in Organic Synthesis : The compound has been applied in the synthesis of Ni(II)-supported catalysts for the synthesis of diaryl sulfides. This illustrates its utility in catalyzing organic reactions (Yousofvand et al., 2018).
Antibacterial and Enzyme Inhibitory Activities : It has been used in the synthesis of hydrazone derivatives, which exhibited significant antibacterial and α-glucosidase inhibitory activities. This highlights its potential in creating compounds for medical applications (Munir et al., 2017).
Conformational Studies of Cyclic Tetramers : Its derivatives have been used to study conformational flexibility and the influence of substituents on conformational barriers (Cevasco et al., 2002).
Alzheimer's Disease Treatment Research : The compound has been involved in synthesizing multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity, contributing to Alzheimer's disease research (Hassan et al., 2018).
Spectrophotometric Determination : It has been used in a charge-transfer reaction for spectrophotometric determination, demonstrating its analytical application (Yang Xiao-hui, 2007).
Reactivity with Trivalent Phosphorus Esters : The reactivity of its derivatives with phosphorus esters has been explored, providing insights into its chemical interactions (Pastor et al., 1987).
Safety and Hazards
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is classified as a skin corrosive substance (Skin Corr. 1B) . It causes serious eye damage and severe skin burns . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It has been used in the synthesis of certain compounds , suggesting that it may interact with various biological targets.
Mode of Action
It is known to be used in the synthesis of certain compounds , indicating that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
It has been used as a chromogenic system in a one-step kinetic method for the determination of 5′-nucleotidase , suggesting that it may have a role in nucleotide metabolism.
Result of Action
It has been used in the synthesis of certain compounds , suggesting that its action results in the formation of these compounds.
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is known to hydrolyze in water , indicating that its stability and action can be affected by the presence of water. Furthermore, it is moisture sensitive and incompatible with bases and oxidizing agents , suggesting that its stability and action can be influenced by the presence of these substances.
Properties
IUPAC Name |
3,5-dichloro-2-hydroxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFQRJNVGBIDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177926 | |
Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23378-88-3 | |
Record name | 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23378-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023378883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-2-hydroxybenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It readily reacts with various nucleophiles, enabling the creation of diverse compounds. For instance, it reacts with ammonia, amines, hydrazine derivatives, and sodium azide to yield corresponding sulfonamides, hydrazides, and azides. [] This reactivity makes it valuable for synthesizing potential herbicides and other bioactive compounds. [] One specific application is in synthesizing {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, potential therapeutic agents. [] This synthesis involves reacting this compound with 2-furyl(1-piperazinyl)methanone, followed by O-substitution with different alkyl/aralkyl halides. []
Q2: How does the structure of derivatives impact their biological activity, particularly against α-glucosidase?
A2: Research indicates a strong correlation between the structure of this compound derivatives and their α-glucosidase inhibitory activity. For example, hydrazones derived from ethyl isonipecotate, synthesized using this compound as a starting material, exhibit significant α-glucosidase inhibitory potential. [] The variations in the aromatic aldehyde component of these hydrazones directly influence their inhibitory activity. Compounds featuring specific substituents on the aromatic ring demonstrate greater potency, highlighting the importance of structure-activity relationships in drug design. []
Q3: Beyond its use in synthesizing bioactive compounds, are there other applications for this compound?
A3: Yes, recent research highlights its utility in material science. When supported on SBA-15 and complexed with Nickel (II), this compound forms a nanoreactor catalyst. [] This catalyst demonstrates efficacy in synthesizing diaryl sulfides from aryl halides and either thiourea or elemental sulfur. [] This application showcases the versatility of this compound beyond traditional organic synthesis.
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